4-Chloroisoindoline
Overview
Description
Synthesis Analysis
The synthesis of chloroindoles, including 4-Chloroisoindoline, can be achieved through various methods. One notable approach involves the one-pot synthesis from readily available 2,3-dichloroaniline derivatives and terminal alkynes using a palladium catalyst. This method enables ortho-selective coupling and subsequent cyclization to afford chloroindoles in high yields (Yamaguchi & Manabe, 2014). Another approach involves the use of 4-chloroaniline and chloroacetyl chloride through chloroacetylation and Friedel Crafts reaction, optimizing reaction conditions to achieve high purity and yield of the final product (Wu Ming, 2001).
Molecular Structure Analysis
The molecular structure and vibrational spectra of chloroindoles, including the derivatives of 4-Chloroisoindoline, have been studied using DFT/B3LYP level of theory. The effect of the chloro atom's position on the molecular properties such as electron density, dipole moments, and energies was examined, providing insights into the influence of halogenation on the indole aromatic system (Ozisik, Saǧlam, & Bayari, 2008).
Chemical Reactions and Properties
Chemical reactions involving 4-Chloroisoindoline derivatives often leverage the compound's reactivity for further functionalization. For instance, the generation and reactivity of the 4-aminophenyl cation from 4-chloroaniline under photolysis highlight the compound's potential in forming diverse chemical structures through photochemical reactions (Guizzardi et al., 2001).
Physical Properties Analysis
The crystal growth, structural, and physicochemical studies of novel binary organic complexes involving chloroaniline derivatives, such as 4-Chloroisoindoline, underscore the importance of these compounds in material science. These studies focus on the formation of molecular complexes and their thermal, vibrational, and optical properties, offering insights into their potential applications (Sharma et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-Chloroisoindoline derivatives are central to their applications in various domains. The synthesis and evaluation of substituted dioxoisoindoline-aminoquinolines, for instance, reveal the potential of these compounds in medicinal chemistry, demonstrating their antiplasmodial activities and non-cytotoxicity, which could inform further pharmaceutical development (Rani et al., 2019).
Scientific Research Applications
Antihypertensive Activity : A derivative, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, demonstrates potential as an antihypertensive agent due to its role as an I1 imidazoline receptor agonist (S. Aayisha et al., 2019).
Plant Growth Regulation : 4-Chloroindole-3-acetic acid (4-Cl-IAA) and its esters exhibit significant biological activities, such as promoting root formation in plant cuttings and inhibiting the growth of Chinese cabbage (M. Katayama, 2000). Additionally, 4-Cl-IAA has been noted for its unique role in plant growth and development, particularly in regulating auxin-mediated growth in plants like Pisum sativum and Vicia faba (D. Reinecke, 2004).
Potential in Cancer Research : Certain chloroquine-containing compounds, related to chloroindoles, show promise for repurposing in various diseases, including cancer, by linking their antimalarial effects to cancer cell proliferation signaling pathways (Paul M. Njaria et al., 2015).
Redox Activity in Maize Roots : Indole-3-acetic acid (IAA) and 4-Cl-IAA both influence redox activity and medium pH in maize root segments, with 4-Cl-IAA exhibiting significant effects at lower concentrations compared to IAA (H. Lekacz & W. Karcz, 2006).
Mutagenic Potential : Nitrosated chloroindoles and nitrosated indole-3-acetonitrile have been identified as mutagens with potential tumor-promoting capabilities in vitro (H. Tiedink et al., 1991).
Biodegradation and Environmental Applications : Exiguobacterium sp. PMA has been found capable of degrading 4-chloroindole in soil, suggesting its potential use in bioremediation of contaminated sites (P. Arora & Hanhong Bae, 2015).
Antimalarial Drug Development : New antimalarial analogues of chloroquine, which involve chloroindole structures, are being developed to address drug resistance and enhance efficacy while reducing toxicity (A. Parhizgar & A. Tahghighi, 2017).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHJVLXLZOTUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564159 | |
Record name | 4-Chloro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroisoindoline | |
CAS RN |
123594-04-7 | |
Record name | 4-Chloro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,3-dihydro-1H-isoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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